(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
Description
The compound (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a pyrazoline derivative featuring a quinoline core substituted with chlorine and methoxy groups at positions 2 and 7, respectively. The dihydropyrazole ring is further functionalized with a 4-chlorophenyl group at position 3 and a furan-2-yl methanone at position 1. The quinoline moiety may enhance binding to biological targets, such as enzymes or receptors, while the halogen substituents (Cl) could influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3O3/c1-31-17-9-6-15-11-18(23(26)27-19(15)12-17)21-13-20(14-4-7-16(25)8-5-14)28-29(21)24(30)22-3-2-10-32-22/h2-12,21H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQVOUJSZJJOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C4=CC=CO4)C5=CC=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone , known by its CAS number 442649-66-3, is a complex organic molecule that belongs to the class of quinoline derivatives. This compound has garnered interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 506.4 g/mol. The IUPAC name is [3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone. Its structure features a quinoline core linked to a pyrazole and furan moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H21Cl2N3O3 |
| Molecular Weight | 506.4 g/mol |
| IUPAC Name | [3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone |
| InChI Key | LFXVCVJRCDFZCC-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with specific biological targets such as enzymes, receptors, and nucleic acids. The mechanism involves modulation of various signaling pathways, potentially inhibiting or activating specific biological functions. Detailed studies using molecular docking and structure-activity relationship (SAR) analyses have been conducted to elucidate these interactions.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:
-
In vitro Studies : Antimicrobial tests revealed moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to assess potency.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 100
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties, particularly against RNA viruses. Its efficacy in inhibiting viral replication is currently under investigation.
Case Studies
Several studies have highlighted the biological significance of quinoline derivatives similar to the compound :
- Study on Antimicrobial Properties : A recent publication demonstrated that a series of quinoline-based compounds exhibited varying degrees of antimicrobial activity against clinical isolates, emphasizing the potential for developing new antibiotics.
- Anticancer Research : Another study focused on the synthesis and evaluation of quinoline derivatives showed that modifications in the structure significantly enhanced their anticancer activity through targeted delivery mechanisms.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
*Calculated based on formula C₂₅H₁₈Cl₂N₃O₃.
- Quinoline vs. Benzodioxole/Thiazole Cores: The quinoline in the target compound may confer stronger π-π stacking interactions compared to benzodioxole or thiazole cores in analogues .
- Chlorine at the 4-phenyl position (target) vs. fluorine () increases steric bulk and lipophilicity, which could enhance membrane permeability but reduce solubility .
Pharmacological Activities
- Antimicrobial Potential: Analogues like 4a exhibit antimicrobial activity, suggesting the target compound’s furan and chlorophenyl groups may similarly disrupt microbial membranes or enzymes .
- Antitumor Activity: Pyrazolines with methoxyphenyl groups () show antitumor effects, implying the target’s methoxyquinoline moiety could interact with DNA topoisomerases or kinase targets .
Physicochemical and ADME Profiles
- Metabolic Stability: The furan methanone group may undergo oxidative metabolism, whereas acetylated analogues () could be more prone to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
